1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone
Description
Properties
CAS No. |
6342-71-8 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
1-(2,3,6-trihydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O5/c1-4(10)7-5(11)3-6(14-2)8(12)9(7)13/h3,11-13H,1-2H3 |
InChI Key |
JPWHIKGTYNGPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from appropriately substituted phenol derivatives.
- Introduction of the ethanone (acetyl) group at the para or ortho position relative to hydroxyl groups.
- Selective methylation or demethylation steps to install or reveal methoxy and hydroxy groups.
- Protection and deprotection steps as necessary to avoid side reactions involving multiple hydroxyl groups.
Literature-Based Synthetic Route Analysis
A relevant synthetic approach can be inferred from the preparation of related polyhydroxy acetophenones described in peer-reviewed studies:
Acetylation of Phenol Derivatives
- Phenol derivatives with multiple hydroxyl substitutions are dissolved in acetic anhydride.
- Boron trifluoride-diethyl etherate is added as a Lewis acid catalyst to promote electrophilic aromatic substitution with acetic anhydride, leading to acetylation at the aromatic ring.
- The reaction is conducted under reflux at approximately 50 °C for 12 hours.
- Work-up involves neutralization with sodium bicarbonate and extraction with dichloromethane.
- Purification is achieved by silica gel column chromatography using hexane:ethyl acetate mixtures.
This method has yielded various di- and tri-hydroxyacetophenones with yields ranging from 16.5% to 56% depending on substitution patterns.
Methylation and Demethylation Steps
- Methylation of hydroxyl groups to methoxy groups is commonly achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Selective methylation at the 4-position hydroxyl group can be performed prior to acetylation.
- Alternatively, demethylation of methoxy groups to hydroxyls can be achieved using reagents such as boron tribromide (BBr3) under controlled conditions to reveal phenolic hydroxyl groups at desired positions.
Alternative Route: Nucleophilic Substitution Using Bromoacetophenone Derivatives
- Another synthetic route involves the reaction of substituted phenols with 2-bromoacetophenone derivatives in the presence of potassium carbonate in acetone.
- This nucleophilic aromatic substitution yields 2-phenoxy-1-phenylethanone derivatives.
- Subsequent reduction with sodium borohydride in aqueous ethanol can convert the ketone to the corresponding alcohol, which can be further oxidized or modified as needed.
- This method is more common for ether-linked phenyl ethanones but can be adapted for hydroxylated and methoxylated phenyl rings.
Data Table Summarizing Preparation Parameters and Yields
Detailed Research Findings and Notes
- The use of boron trifluoride-diethyl etherate as a catalyst is critical for efficient acetylation of polyhydroxy phenols, enabling electrophilic aromatic substitution under mild conditions without extensive side reactions.
- The regioselectivity of acetylation depends on the electronic effects of hydroxyl and methoxy substituents; hydroxyl groups activate ortho and para positions, favoring acetylation adjacent to these groups.
- The presence of a methoxy group at position 4 can be introduced either before or after acetylation, depending on the availability of starting materials and desired substitution pattern.
- Yields vary significantly with substitution pattern, steric hindrance, and reaction conditions, necessitating optimization for each target compound.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the acetophenone products as yellow solids.
- Characterization by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR) and high-resolution mass spectrometry confirms the substitution pattern and molecular formula of the synthesized compounds.
- Alternative synthetic strategies involving nucleophilic substitution of bromoacetophenone derivatives with phenols offer complementary routes, especially for ether-linked analogs, but may require additional steps to achieve free hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone, also known as 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, is an organic compound with the molecular formula . It features a complex structure characterized by multiple hydroxyl groups and a methoxy group attached to a phenyl ring. This arrangement of functional groups contributes to its reactivity and biological activity.
Potential Applications
This compound and its derivatives have potential applications in pharmaceuticals due to their biological activity. The compound exhibits antioxidant properties because of its hydroxyl groups, which can scavenge free radicals. Studies suggest that derivatives of this compound may inhibit certain enzymes involved in cancer progression and exhibit cytotoxic effects against various cancer cell lines. Research into the interaction of this compound with biological macromolecules indicates that it can form stable complexes with proteins and nucleic acids, which may modulate enzyme activities or influence gene expression pathways related to oxidative stress responses.
Reactions
The reactions of this compound typically involve electrophilic aromatic substitution because of the hydroxyl groups that can activate the aromatic ring. The compound can undergo acetylation, methylation, and oxidation reactions depending on the reaction conditions and reagents used. Acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The hydroxyl groups can also participate in hydrogen bonding, which may influence their reactivity in various chemical environments.
Structural Analogs
Several compounds are structurally similar to this compound:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Hydroxyacetophenone | Single hydroxyl group on phenyl | Moderate antioxidant activity |
| 3,4-Dihydroxyacetophenone | Two hydroxyl groups on adjacent carbons | Enhanced reactivity |
| 2,3-Dihydroxybenzaldehyde | Two hydroxyl groups on adjacent carbons | Antioxidant and antibacterial properties |
| Pyrogallol | Three hydroxyl groups on benzene | Strong antioxidant |
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides enhanced biological activity compared to simpler phenolic compounds. The tri-hydroxyl substitution pattern potentially offers greater stability and reactivity towards biological targets compared to other similar compounds.
Research Findings
Mechanism of Action
The mechanism of action of 1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone and related phenolic acetophenones:
Table 1: Structural and Functional Comparison of Selected Phenolic Ethanones
*Molecular formula and weight inferred based on structural similarity.
Key Findings :
Impact of Hydroxylation Patterns: The number and position of hydroxyl groups significantly influence bioactivity. In contrast, 1-(3,5-Dihydroxy-4-methoxyphenyl)ethanone lacks reported activity, suggesting that hydroxylation at positions 2 and 3 is critical for enzyme interaction .
Role of Methoxy Substitution: Methoxy groups at position 4 (as in the target compound) or 6 (e.g., 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone) affect solubility and steric interactions. For instance, methoxy at position 6 in Antiarone K (isolated from Antiaris toxicaria) correlates with cytotoxic activity against cancer cell lines .
Biological Activity vs. Structural Complexity: Compounds with complex substituents, such as 1-(3-hydroxy-4-methoxyphenyl)ethanone (acetoisovanillone), demonstrate antimicrobial activity , while simpler analogs like 1-(2-hydroxy-4-methoxyphenyl)ethanone require additional functional groups (e.g., morpholine in ) to inhibit DNA-PK .
Natural vs. Synthetic Derivatives :
- Naturally occurring derivatives (e.g., from Stellaria dichotoma) often exhibit lower toxicity and higher selectivity compared to synthetic analogs like iloperidone metabolites (), which undergo extensive oxidative metabolism .
Q & A
Q. What are the common synthetic routes for 1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone, and what experimental conditions are critical for regioselectivity?
While direct synthesis methods for this compound are not explicitly documented, analogous strategies for polyhydroxyacetophenones involve Friedel-Crafts acylation or oxidation of pre-functionalized aromatic precursors . For example:
- Friedel-Crafts acylation : Reacting a trihydroxy-methoxybenzene derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the multiple hydroxyl groups necessitate protecting group strategies (e.g., methyl or acetyl protection) to prevent unwanted side reactions .
- Oxidation of propenylphenols : Controlled oxidation of substituted propenylphenols using KMnO₄ or CrO₃ under acidic conditions. Critical parameters : Temperature control (<50°C to avoid over-oxidation), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and sequential deprotection steps .
Q. What spectroscopic methods are most reliable for characterizing this compound, and how are key spectral features interpreted?
- ¹H NMR : The substitution pattern (2,3,6-trihydroxy-4-methoxy) produces distinct splitting:
- Aromatic protons at δ 6.2–6.8 ppm with coupling constants (e.g., J = 8–10 Hz for adjacent hydroxyl groups).
- Methoxy singlet at δ ~3.8 ppm and acetyl methyl singlet at δ ~2.5 ppm.
- UV-Vis : Absorptions at λmax ~240 nm (aryl transitions) and ~300 nm (n→π* of carbonyl).
- Mass Spectrometry : Negative-ion mode ESI-MS shows [M-H]⁻ peaks (e.g., m/z 197 for C₉H₁₀O₅⁻).
Cross-referencing with structurally similar compounds (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone) is essential .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Stability : Susceptible to oxidation due to vicinal hydroxyl groups. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials.
- Degradation pathways :
- Autoxidation forms quinone derivatives.
- Demethylation of the methoxy group under acidic conditions.
Monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% formic acid in mobile phase) .
Advanced Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?
- 2D NMR techniques (e.g., COSY, HSQC) clarify coupling networks. For example, in , overlapping aromatic signals were resolved by comparing symmetry considerations and coupling constants .
- Isotopic labeling : Deuteration of hydroxyl groups simplifies splitting patterns.
- Computational modeling : DFT-based NMR prediction (e.g., using Gaussian) validates experimental shifts .
Q. What strategies are effective for regioselective functionalization of the aromatic ring in this compound?
- Protecting group strategies :
- Selective methylation : Use diazomethane to methylate less hindered hydroxyl groups first.
- Acetylation : Ac₂O/pyridine selectively protects the 2- and 6-hydroxyl groups, leaving the 3-position reactive .
- Directed ortho-metalation : Utilize the methoxy group as a directing group for lithiation, followed by electrophilic quenching .
Q. What role does this compound play in biological systems, and how can its enzyme interactions be studied?
- As a fungal secondary metabolite (analogous to ), it may inhibit enzymes like tyrosinase or act as a redox modulator.
- Assays :
- Enzyme kinetics : Monitor activity via UV-Vis (e.g., dopachrome formation for tyrosinase inhibition).
- Isothermal titration calorimetry (ITC) : Quantify binding affinities with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
